4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Another method involves the direct introduction of a trifluoromethyl group using trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Additionally, simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts, such as iron fluoride, can be used to prepare this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another.
Oxidation and Reduction Reactions: These reactions involve changes in the oxidation state of the compound. Specific conditions and reagents are required to achieve these transformations.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where palladium catalysts facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and trifluoromethyl copper. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds, while substitution reactions can yield various trifluoromethylated derivatives .
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors . The presence of the trifluoromethyl group enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Uniqueness
4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused pyridine-pyrrole ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1196147-59-7 |
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Molecular Formula |
C8H4ClF3N2 |
Molecular Weight |
220.58 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)14-7-4(5)1-2-13-7/h1-3H,(H,13,14) |
InChI Key |
IDCXICXVGPWFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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